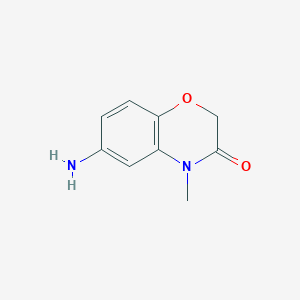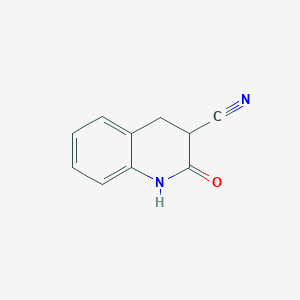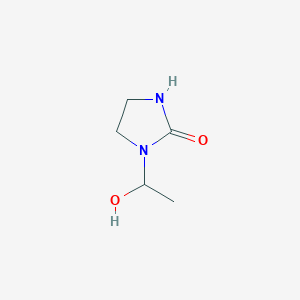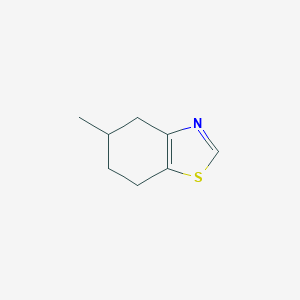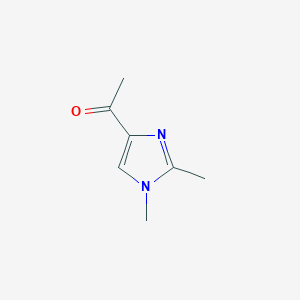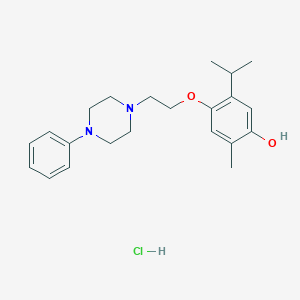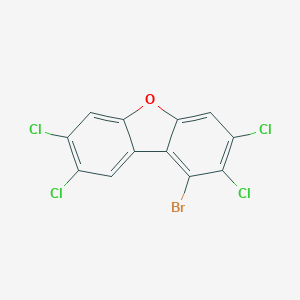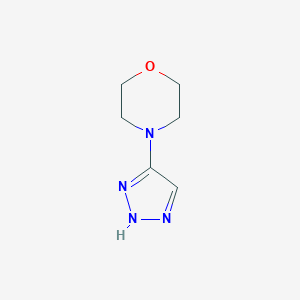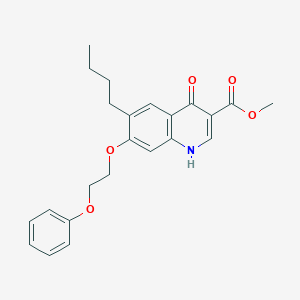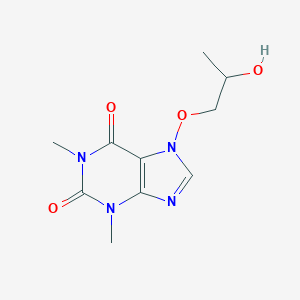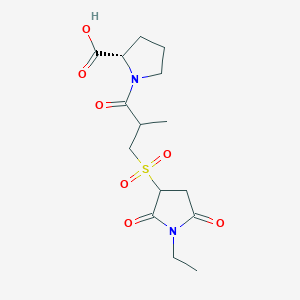
Captopril N-ethylmaleimide sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Captopril N-ethylmaleimide sulfone (Captopril-EMS) is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a derivative of the angiotensin-converting enzyme (ACE) inhibitor captopril, which is a drug used to treat hypertension and heart failure. Captopril-EMS has been used as a tool to study the structure and function of proteins, particularly enzymes involved in signal transduction pathways.
Mecanismo De Acción
Captopril-EMS reacts with sulfhydryl groups on proteins, forming covalent bonds. This can lead to changes in the structure and function of the protein, which can be used to study the role of specific amino acid residues in enzyme catalysis and regulation.
Efectos Bioquímicos Y Fisiológicos
Captopril-EMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases and phosphatases, which are involved in signal transduction pathways. It has also been shown to affect the activity of enzymes involved in metabolism and cellular respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using captopril-EMS in lab experiments is that it is a sulfhydryl-reactive compound that can be used to study the role of specific amino acid residues in enzyme catalysis and regulation. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research involving captopril-EMS. One area of research could be to study the role of specific amino acid residues in the regulation of protein kinase and phosphatase activity. Another area of research could be to study the effects of captopril-EMS on the activity of enzymes involved in metabolism and cellular respiration. Additionally, captopril-EMS could be used to study the structure and function of other proteins involved in signal transduction pathways.
Métodos De Síntesis
Captopril-EMS can be synthesized by reacting captopril with N-ethylmaleimide in the presence of a base such as sodium hydroxide. The reaction results in the formation of a sulfhydryl-reactive compound that can be purified by chromatography.
Aplicaciones Científicas De Investigación
Captopril-EMS has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins involved in signal transduction pathways, such as protein kinases and phosphatases. It has also been used to study the role of sulfhydryl groups in enzyme catalysis and regulation.
Propiedades
Número CAS |
109350-28-9 |
|---|---|
Nombre del producto |
Captopril N-ethylmaleimide sulfone |
Fórmula molecular |
C15H22N2O7S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(2S)-1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfonyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O7S/c1-3-16-12(18)7-11(14(16)20)25(23,24)8-9(2)13(19)17-6-4-5-10(17)15(21)22/h9-11H,3-8H2,1-2H3,(H,21,22)/t9?,10-,11?/m0/s1 |
Clave InChI |
QWTSOKYMUPGXNF-YVNMAJEFSA-N |
SMILES isomérico |
CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCC[C@H]2C(=O)O |
SMILES |
CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCCC2C(=O)O |
SMILES canónico |
CCN1C(=O)CC(C1=O)S(=O)(=O)CC(C)C(=O)N2CCCC2C(=O)O |
Sinónimos |
captopril N-ethylmaleimide sulfone captopril NEM sulfone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



